2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid
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Overview
Description
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid is an organic compound with the molecular formula C12H15NO5S It is a derivative of isonicotinic acid, featuring a piperidinylsulfonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 2-hydroxy-5-nitrobenzoic acid, which is then subjected to sulfonation with piperidine to introduce the piperidinylsulfonyl group. The final step involves the reduction of the nitro group to form the desired isonicotinic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The piperidinylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the nitro group results in an amine.
Scientific Research Applications
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid involves its interaction with specific molecular targets. The piperidinylsulfonyl group is known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The hydroxyl and isonicotinic acid moieties may also contribute to the compound’s overall biological activity by interacting with different pathways .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler derivative without the piperidinylsulfonyl group.
2-Hydroxy-5-nitrobenzoic acid: An intermediate in the synthesis of the target compound.
4-Hydroxy-piperidine: A related compound with a similar piperidine structure.
Uniqueness
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid is unique due to the presence of both the piperidinylsulfonyl and isonicotinic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-oxo-5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-16-10-14(17(21)22)15(11-18-16)12-4-6-13(7-5-12)25(23,24)19-8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICFESFHUOIJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)C=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688493 |
Source
|
Record name | 2-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-33-1 |
Source
|
Record name | 2-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50688493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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